molecular formula C9H13NO3S B8640830 Sulfamic acid, 3-phenylpropyl ester CAS No. 136199-49-0

Sulfamic acid, 3-phenylpropyl ester

Cat. No.: B8640830
CAS No.: 136199-49-0
M. Wt: 215.27 g/mol
InChI Key: VPCSRUFNWWQSSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfamic acid, 3-phenylpropyl ester (IUPAC name: 3-phenylpropyl sulfamate) is an organic compound derived from sulfamic acid (H2NSO3H) esterified with 3-phenylpropanol. The esterification of sulfamic acid introduces a lipophilic 3-phenylpropyl group, which may enhance membrane permeability compared to sulfamic acid itself. This compound is hypothesized to exhibit bioactivity related to enzyme inhibition, particularly given the sulfamoyl group's role as a bioisostere for phosphate or carboxylate moieties in drug design .

Properties

CAS No.

136199-49-0

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

3-phenylpropyl sulfamate

InChI

InChI=1S/C9H13NO3S/c10-14(11,12)13-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,10,11,12)

InChI Key

VPCSRUFNWWQSSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCOS(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares sulfamic acid, 3-phenylpropyl ester with structurally analogous esters and sulfamic acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Bioactivity Source
This compound C9H13NO3S 215.27 (inferred) Sulfamate ester, 3-phenylpropyl Hypothesized enzyme inhibition N/A
Sulfamic acid, 1,7-heptanediyl ester C7H14N2O4S 222.26 Sulfamate ester, linear diol Antioxidant/anti-inflammatory potential
Cinnamic acid, 3-phenylpropyl ester C18H18O2 266.33 Cinnamate ester Fragrance, pharmaceutical excipient
Phenylpropyl salicylate C16H16O3 256.29 Salicylate ester Topical analgesic, anti-inflammatory
Benzenepropanoic acid, 3-phenylpropyl ester C18H20O2 268.35 Benzenepropanoate ester Flavoring agent, industrial uses
Butanoic acid, 3-phenylpropyl ester C13H18O2 206.28 Butyrate ester Food flavoring, low toxicity

Research Findings and Pharmacological Potential

  • Enzyme Inhibition: Sulfamic acid esters with aromatic substituents (e.g., 4-(2-methoxy-benzoyl)-phenyl sulfamate, IC50 = 4,800 nM) show moderate steryl-sulfatase inhibition .
  • Anticancer Activity : Analogous 3-phenylpropyl esters, such as caffeic acid 3-phenylpropyl ester, exhibit strong antimyeloma effects by downregulating the IKZF1-IRF4-MYC axis . This suggests that this compound may also target oncogenic pathways, though direct evidence is lacking.
  • Toxicity Profile: Esters like butanoic acid, 3-phenylpropyl ester are classified as safe for use in food and cosmetics , while sulfamic acid derivatives require further toxicological evaluation.

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